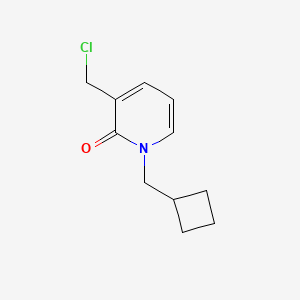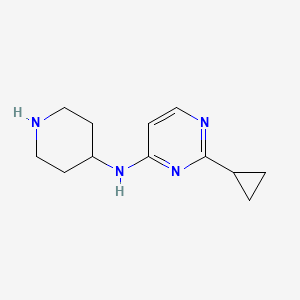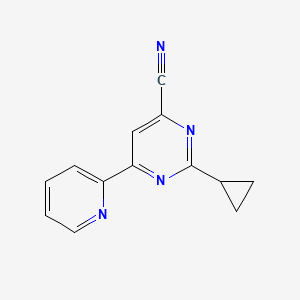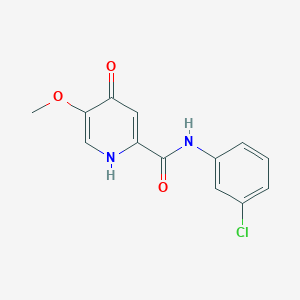
1,1'-(1,2-phenylene)bis(3-chloro-4-((3,4-dimethylphenyl)amino)-1H-pyrrole-2,5-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,2-phenylene)bis(3-chloro-4-((3,4-dimethylphenyl)amino)-1H-pyrrole-2,5-dione) is a complex organic compound with potential applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,2-phenylene)bis(3-chloro-4-((3,4-dimethylphenyl)amino)-1H-pyrrole-2,5-dione) typically involves multiple steps, including the formation of the pyrrole ring and the introduction of the phenylene bridge. Common reagents used in the synthesis include chlorinating agents, amines, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,2-phenylene)bis(3-chloro-4-((3,4-dimethylphenyl)amino)-1H-pyrrole-2,5-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1,1’-(1,2-phenylene)bis(3-chloro-4-((3,4-dimethylphenyl)amino)-1H-pyrrole-2,5-dione) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-(1,2-phenylene)bis(3-chloro-4-((3,4-dimethylphenyl)amino)-1H-pyrrole-2,5-dione) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(1,2-phenylene)bis(3-chloro-4-((3,4-dimethylphenyl)amino)-1H-pyrrole-2,5-dione)
- 1,1’-(1,2-phenylene)bis(3-chloro-4-((3,4-dimethylphenyl)amino)-1H-pyrrole-2,5-dione)
Uniqueness
The uniqueness of 1,1’-(1,2-phenylene)bis(3-chloro-4-((3,4-dimethylphenyl)amino)-1H-pyrrole-2,5-dione) lies in its specific structure, which provides distinct reactivity and potential applications compared to other similar compounds. Its phenylene bridge and multiple functional groups contribute to its versatility in various chemical and biological contexts.
Properties
Molecular Formula |
C30H24Cl2N4O4 |
|---|---|
Molecular Weight |
575.4 g/mol |
IUPAC Name |
3-chloro-1-[2-[3-chloro-4-(3,4-dimethylanilino)-2,5-dioxopyrrol-1-yl]phenyl]-4-(3,4-dimethylanilino)pyrrole-2,5-dione |
InChI |
InChI=1S/C30H24Cl2N4O4/c1-15-9-11-19(13-17(15)3)33-25-23(31)27(37)35(29(25)39)21-7-5-6-8-22(21)36-28(38)24(32)26(30(36)40)34-20-12-10-16(2)18(4)14-20/h5-14,33-34H,1-4H3 |
InChI Key |
MOOOKUVJQWDJKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3N4C(=O)C(=C(C4=O)Cl)NC5=CC(=C(C=C5)C)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


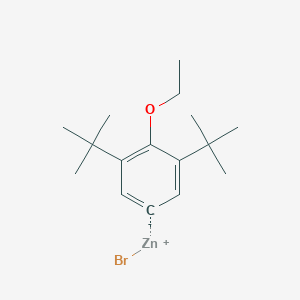
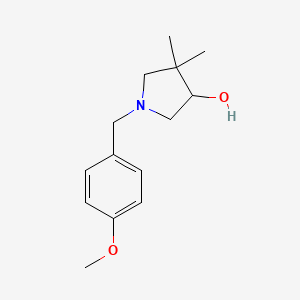
![2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)acetic acid](/img/structure/B14873957.png)
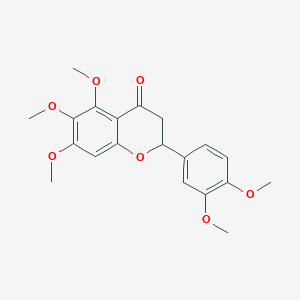


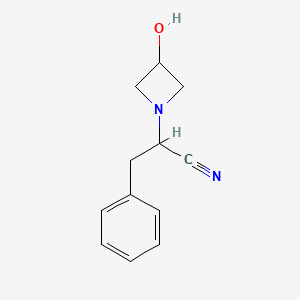
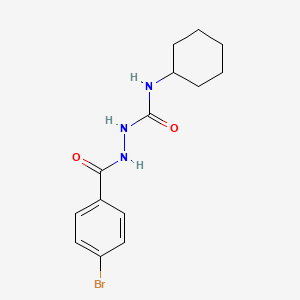
![(2Z)-N-(furan-2-ylmethyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B14873998.png)
![(7AS,10aS)-5-isopropyl-1,9,9-trimethyl-7a,8,9,10a-tetrahydrobenzo[de]furo[3,2-b]chromen-6-ol](/img/structure/B14874005.png)
